4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C14H16N4O2S2 and its molecular weight is 336.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Studies and Routes
Research has explored synthetic routes and modifications of compounds with structures related to the specified chemical. One study detailed the conversion of 4-amino-1,2-dithiol-3-one through methylation into various derivatives, discussing the spectroscopic characteristics of these compounds, which could be relevant for designing compounds with similar structural features for specific applications (Brown, Rae, & Sternhell, 1965).
Antiviral Activity
Another significant area of research involves the development of compounds for antiviral applications. A study described the synthesis of benzamide-based 5-aminopyrazoles and their effectiveness against avian influenza virus (H5N1), indicating the potential of similar compounds for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Properties
The antimicrobial properties of new chemical derivatives have been a subject of research, with studies synthesizing novel triazole derivatives and evaluating their effectiveness against various microorganisms. This suggests the potential for compounds with similar structures to serve as antimicrobial agents (Bektaş et al., 2010).
Enantioselective Reactions
Research into enantioselective reactions, such as the Passerini and Ugi multicomponent reactions, provides insights into synthesizing chiral compounds. Understanding these reactions can inform the development of highly specific compounds for various scientific applications (Wang et al., 2018).
Structural and Activity Relationships
Investigations into the structural and activity relationships of compounds, like the synthesis and evaluation of indazole and benzimidazolone derivatives as 5-HT4 receptor antagonists, are crucial for drug discovery and development. These studies highlight the importance of molecular structure in determining biological activity (Schaus et al., 1998).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives can inhibit the growth of bacteria or fungi by disrupting their cell wall synthesis, while others can act as antioxidants by neutralizing harmful free radicals in the body .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to their death. Others can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their structure and functional groups. Some thiazole derivatives are well absorbed in the body and can be distributed widely in various tissues, while others are poorly absorbed and are mainly excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely. For example, some thiazole derivatives can cause the death of bacteria or fungi by disrupting their cell wall synthesis, while others can protect cells from damage by neutralizing harmful free radicals .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some thiazole derivatives are more effective in acidic environments, while others are more effective in alkaline environments .
Properties
IUPAC Name |
4-amino-3-N-methyl-5-N-[(4-methylsulfanylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-16-13(19)11-10(15)12(22-18-11)14(20)17-7-8-3-5-9(21-2)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIRIWIIWXPVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.